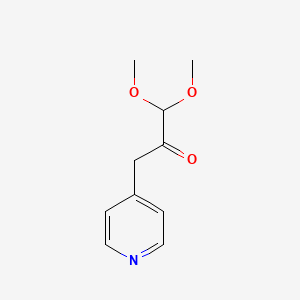
1,1-Dimethoxy-3-(pyridin-4-yl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dimethoxy-3-(pyridin-4-yl)propan-2-one is a chemical compound with the molecular formula C10H13NO3 and a molecular weight of 195.22 g/mol. It is an intermediate in the synthesis of various pyridone derivatives, which are used as cardiotonics. The compound is characterized by its yellow solid appearance and solubility in dichloromethane and ethyl acetate.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1-Dimethoxy-3-(pyridin-4-yl)propan-2-one can be synthesized through a series of chemical reactions. One common method involves the nucleophilic substitution of 1,4-dihydropyrazine with propionic anhydride . The reaction conditions typically include the use of solvents such as dichloromethane or ethyl acetate and may require specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and high throughput. The compound is often produced in bulk quantities and stored under refrigeration to maintain its stability.
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Dimethoxy-3-(pyridin-4-yl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like sodium methoxide (NaOMe) and dimethylformamide (DMF) are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
1,1-Dimethoxy-3-(pyridin-4-yl)propan-2-one has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of pyridone derivatives, which are used in various chemical reactions and studies.
Biology: The compound is used in the synthesis of biologically active molecules, including those with potential therapeutic effects.
Medicine: Pyridone derivatives synthesized from this compound have cardiotonic properties and are investigated for their potential use in treating heart conditions.
Industry: The compound is utilized in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1,1-Dimethoxy-3-(pyridin-4-yl)propan-2-one involves its role as an intermediate in the synthesis of biologically active molecules. These molecules may interact with specific molecular targets and pathways, such as enzymes or receptors, to exert their effects. For example, pyridone derivatives synthesized from this compound may act on cardiac muscle cells to enhance their contractility.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1-Dimethoxy-2-propanone: A similar compound with a different substitution pattern on the propanone backbone.
3-Hydroxy-3-(4-nitrophenyl)-1-(2-pyridinyl)-1-propanone: Another related compound with a hydroxyl and nitrophenyl group.
Uniqueness
1,1-Dimethoxy-3-(pyridin-4-yl)propan-2-one is unique due to its specific substitution pattern, which makes it a valuable intermediate in the synthesis of pyridone derivatives with cardiotonic properties. Its solubility in dichloromethane and ethyl acetate also distinguishes it from other similar compounds.
Eigenschaften
CAS-Nummer |
98293-78-8 |
|---|---|
Molekularformel |
C10H13NO3 |
Molekulargewicht |
195.21 g/mol |
IUPAC-Name |
1,1-dimethoxy-3-pyridin-4-ylpropan-2-one |
InChI |
InChI=1S/C10H13NO3/c1-13-10(14-2)9(12)7-8-3-5-11-6-4-8/h3-6,10H,7H2,1-2H3 |
InChI-Schlüssel |
WYIDOHXEGVTEEW-UHFFFAOYSA-N |
Kanonische SMILES |
COC(C(=O)CC1=CC=NC=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


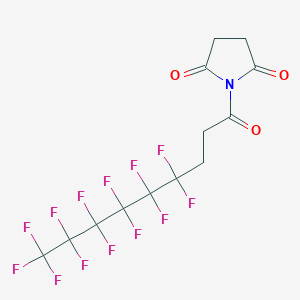
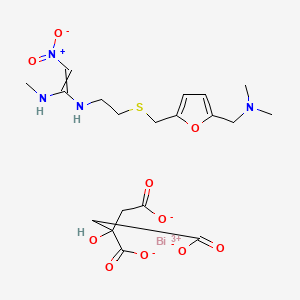
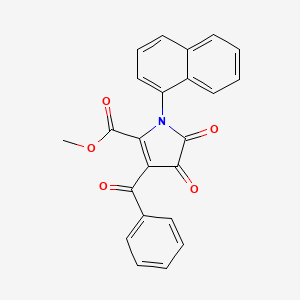
![8-Cyclopropyl-4-methyl-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide](/img/structure/B13403567.png)
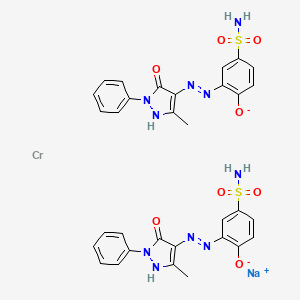
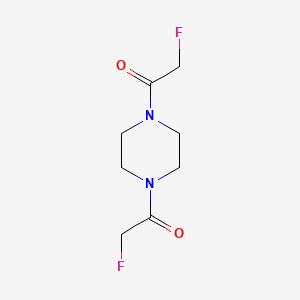
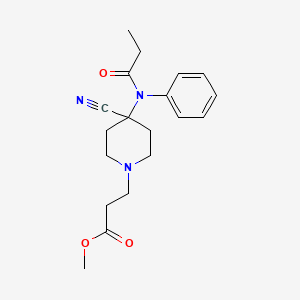
![2-[2-(Carboxymethyl)hexoxycarbonyl]benzoate](/img/structure/B13403591.png)

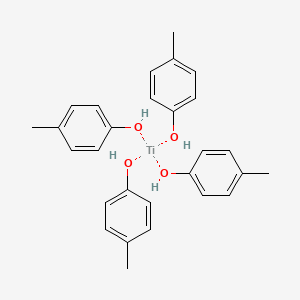
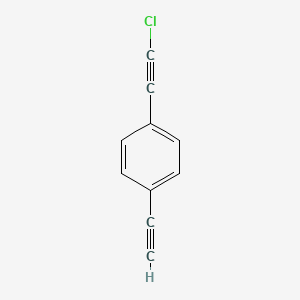
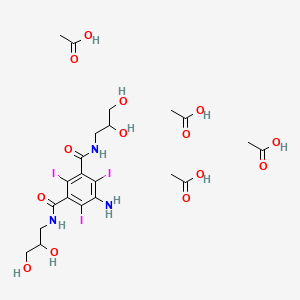
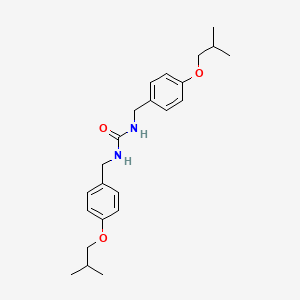
![2-methoxy-5-[(2R)-2-[[(1R)-1-phenylethyl]amino]propyl]benzenesulfonic Acid](/img/structure/B13403607.png)
